molecular formula C10H17N3O6S B12387501 L-Glutathione reduced-15N

L-Glutathione reduced-15N

Cat. No.: B12387501
M. Wt: 308.32 g/mol
InChI Key: RWSXRVCMGQZWBV-ZLWFVQENSA-N
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Description

This compound is an endogenous antioxidant that scavenges oxygen free radicals, playing a crucial role in maintaining cellular redox homeostasis . The 15N labeling allows for its use in various scientific research applications, particularly in tracing and quantifying biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutathione reduced-15N is synthesized through a series of enzymatic reactions involving the amino acids L-glutamate, L-cysteine, and glycine. The synthesis process includes the following steps :

    Formation of γ-glutamyl cysteine: The enzyme γ-glutamyl cysteine synthetase catalyzes the reaction between L-glutamate and L-cysteine in the presence of magnesium and manganese ions, hydrolyzing one molecule of ATP.

    Formation of L-Glutathione: Glutathione synthetase then forms a peptide bond between γ-glutamyl cysteine and glycine, resulting in L-Glutathione by hydrolyzing another molecule of ATP.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms such as Saccharomyces cerevisiae. These microorganisms are optimized to produce high yields of L-Glutathione, which is then labeled with 15N through isotopic enrichment techniques .

Chemical Reactions Analysis

Types of Reactions

L-Glutathione reduced-15N undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form glutathione disulfide (GSSG).

    Reduction: Glutathione reductase catalyzes the reduction of GSSG back to L-Glutathione.

    Conjugation: It can conjugate with various electrophilic compounds through the action of glutathione S-transferases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other reactive oxygen species.

    Reduction: NADPH as a reducing agent in the presence of glutathione reductase.

    Conjugation: Various electrophiles in the presence of glutathione S-transferases.

Major Products

    Oxidation: Glutathione disulfide (GSSG).

    Reduction: L-Glutathione.

    Conjugation: Glutathione conjugates with various electrophiles.

Scientific Research Applications

L-Glutathione reduced-15N has a wide range of scientific research applications, including:

Mechanism of Action

L-Glutathione reduced-15N exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species and maintains cellular redox balance. The key molecular targets and pathways involved include :

    Glutathione Peroxidase: Catalyzes the reduction of hydrogen peroxide to water, using L-Glutathione as a substrate.

    Glutathione Reductase: Reduces glutathione disulfide back to L-Glutathione using NADPH.

    Glutathione S-Transferases: Catalyzes the conjugation of L-Glutathione with electrophilic compounds, aiding in detoxification.

Comparison with Similar Compounds

L-Glutathione reduced-15N can be compared with other similar compounds such as:

Uniqueness

The uniqueness of this compound lies in its 15N labeling, which allows for precise tracing and quantification in biochemical studies. This makes it particularly valuable in research applications where understanding the dynamics of glutathione metabolism is crucial .

Properties

Molecular Formula

C10H17N3O6S

Molecular Weight

308.32 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl](15N)amino]-5-oxopentanoic acid

InChI

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i13+1

InChI Key

RWSXRVCMGQZWBV-ZLWFVQENSA-N

Isomeric SMILES

C(CC(=O)[15NH][C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

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